Lipophilicity Modulation: 1-Phenyl vs. 1-Methyl vs. 1-H Tetrahydroindazole Congeners
The 1-phenyl substituent on the target compound increases lipophilicity relative to 1-methyl and 1-H analogs, impacting membrane permeability and plasma protein binding. Although no direct experimental logP for the target compound was identified in the public domain, class-level SAR from FXR modulator patents demonstrates that replacing the 1-phenyl moiety with a smaller substituent (e.g., methyl) on tetrahydroindazole scaffolds reduces the calculated logP by approximately 1.5–2.0 units [1]. For procurement, this means the target compound's increased lipophilicity makes it a more suitable candidate for programs requiring passive membrane permeability or targeting intracellular binding sites, while the 1-methyl analog (e.g., 4,5,6,7-tetrahydro-5-hydroxy-1-methyl-3-trifluoromethyl-1H-indazole) would be preferred for solubility-limited applications [2].
| Evidence Dimension | Lipophilicity (calculated logP / ClogP) |
|---|---|
| Target Compound Data | Estimated ClogP ~2.5–3.5 (based on fragment additivity for 1-phenyl-tetrahydroindazole scaffold) |
| Comparator Or Baseline | 1-methyl analog: Estimated ClogP ~1.0–1.5; 1-H analog: Estimated ClogP ~0.5–1.0 |
| Quantified Difference | Approximately 1.5–2.0 log unit increase versus 1-methyl; ~2.0–2.5 log unit increase versus 1-H |
| Conditions | Calculated logP estimates using fragment-based methods; validated by class-level trends in tetrahydroindazole patent SAR [3] |
Why This Matters
Purchasing the 1-phenyl variant rather than the 1-methyl or 1-H analog directly determines the compound's suitability for permeability-limited vs. solubility-limited screening cascades.
- [1] WO2010034649A1. 2,3-substituted indazole or 4,5,6,7-tetrahydro-indazoles as FXR modulators against dyslipidemia and related diseases. F. Hoffmann-La Roche AG, 2009. View Source
- [2] 3B Scientific Corporation. 4,5,6,7-Tetrahydro-5-hydroxy-1-methyl-3-trifluoromethyl-1H-indazole. Catalog No. 3B3-040843. View Source
- [3] Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. View Source
